BTK-IN-27 Biochemical Potency vs. Ibrutinib: A 2.3-Fold Improvement in IC50
BTK-IN-27 demonstrates superior biochemical potency against Bruton's Tyrosine Kinase (BTK) when directly compared to the first-in-class covalent inhibitor, Ibrutinib. In a standard enzymatic assay, BTK-IN-27 exhibits an IC50 value of 0.2 nM , which is 2.3-fold more potent than Ibrutinib's reported IC50 of 0.46 nM under comparable experimental conditions . This quantitative difference positions BTK-IN-27 as a higher-potency tool compound for probing BTK-dependent signaling at lower target occupancy thresholds.
| Evidence Dimension | Biochemical Inhibition of BTK |
|---|---|
| Target Compound Data | 0.2 nM |
| Comparator Or Baseline | Ibrutinib (PCI-32765), 0.46 nM |
| Quantified Difference | 2.3-fold more potent (0.46 nM / 0.2 nM) |
| Conditions | Standard BTK enzymatic inhibition assay (IC50 determination) |
Why This Matters
Researchers requiring maximal biochemical potency to achieve full BTK target engagement at minimal compound concentrations should prioritize BTK-IN-27 over Ibrutinib.
